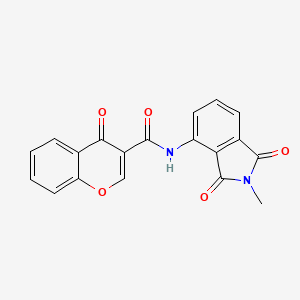
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide, also known as MCI-225, is a synthetic compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Research has focused on innovative synthetic routes to create derivatives with potential biological activities. For instance, studies have described the synthesis of various hybrids and complexes utilizing unique structural scaffolds, aiming to explore their biological or catalytic applications. One approach involved the design and synthesis of dihydropyrimidinone-isatin hybrids, targeting HIV-1 reverse transcriptase inhibitors, showcasing the therapeutic potential of such compounds through in vitro evaluations and docking studies (Devale et al., 2017). Similarly, the catalysis domain has seen advancements, such as the development of gold-catalyzed methodologies for synthesizing oxazoles from propargylcarboxamides, revealing insights into reaction mechanisms and intermediate stages (Hashmi et al., 2004).
Characterization and Material Science Applications
Studies have extended to characterizing novel compounds using spectroscopy, SEM analysis, and computational methods, providing valuable information on crystal structures and molecular geometries. For example, the crystal structure and spectroscopic analysis of N-(1,3-dioxoisoindolin-2yl)benzamide were extensively characterized, offering insights into its crystallographic properties and potential material science applications (Bülbül et al., 2015).
Biological Activity and Anticancer Research
Some derivatives have been evaluated for their biological activities, particularly in anticancer research. Synthesis and characterization of 3-methylene-2-oxoindoline-5-carboxamide derivatives demonstrated inhibitory activity against human lung adenocarcinoma cell lines, suggesting the potential for developing novel anticancer agents. This research included molecular docking studies to understand the interaction with biological targets and to guide future compound optimization (Ai et al., 2017).
Anticancer Drug Development
The exploration of 1,3-dioxoindan-2-carboxamides for novel organometallic anticancer drugs involved synthesizing complexes to leverage both the metal centers and the ligand scaffold's topoisomerase inhibiting properties. This research highlighted the compounds' stability, interaction with biomolecules, and cytotoxicity against cancer cell lines, establishing preliminary structure-activity relationships and indicating the significant therapeutic potential of these complexes (Mokesch et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-6-4-7-13(15(11)19(21)25)20-17(23)12-9-26-14-8-3-2-5-10(14)16(12)22/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBQHFFSFHVNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)
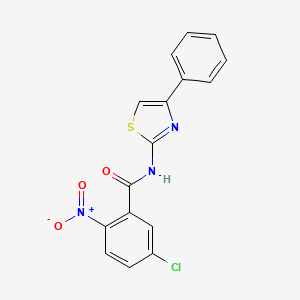
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)
![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)
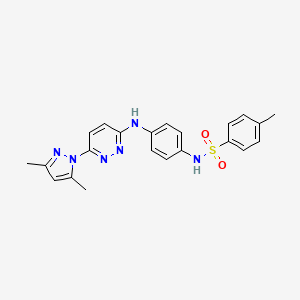
![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)
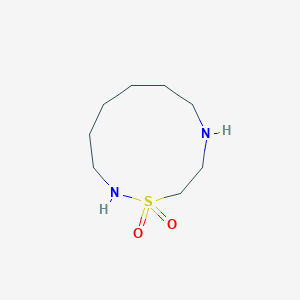
![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)
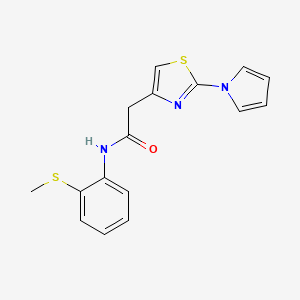
![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)

